6-bromo-4,7-dimethoxy-1H-Indene-3-methanamine
Description
6-bromo-4,7-dimethoxy-1H-Indene-3-methanamine is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol . This compound is characterized by the presence of bromine, methoxy groups, and an indene structure, making it a unique and interesting molecule for various scientific applications.
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
(5-bromo-4,7-dimethoxy-3H-inden-1-yl)methanamine |
InChI |
InChI=1S/C12H14BrNO2/c1-15-10-5-9(13)12(16-2)8-4-3-7(6-14)11(8)10/h3,5H,4,6,14H2,1-2H3 |
InChI Key |
VFMSDXFGTIIYKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=CC2)CN)OC)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-bromo-4,7-dimethoxy-1H-Indene-3-methanamine typically involves multiple steps, starting from commercially available precursors. . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature control.
Chemical Reactions Analysis
6-bromo-4,7-dimethoxy-1H-Indene-3-methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
6-bromo-4,7-dimethoxy-1H-Indene-3-methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 6-bromo-4,7-dimethoxy-1H-Indene-3-methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
6-bromo-4,7-dimethoxy-1H-Indene-3-methanamine can be compared with other similar compounds, such as:
4,7-dimethoxy-1H-Indene-3-methanamine: Lacks the bromine atom, leading to different chemical reactivity and biological activity.
6-chloro-4,7-dimethoxy-1H-Indene-3-methanamine: Contains a chlorine atom instead of bromine, resulting in variations in its chemical and physical properties.
5-bromo-2,3-dihydro-4,7-dimethoxy-1H-Indene-1-methanamine: Differs in the position of the bromine atom and the saturation of the indene ring, affecting its overall behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
